molecular formula C24H28FN3O B1244355 Caplyta

Caplyta

Numéro de catalogue: B1244355
Poids moléculaire: 393.5 g/mol
Clé InChI: HOIIHACBCFLJET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Primary Metabolic Pathways

Lumateperone undergoes extensive metabolism through three major pathways:

PathwayKey Enzymes InvolvedMetabolites ProducedActivity of Metabolites
Carbonyl reductionAldo-keto reductase (AKR)ICI200131 (alcohol)Similar binding affinity to D₂ and 5-HT₂A receptors as parent drug
N-desmethylationCYP3A4IC200161, IC200565Active; extends therapeutic effects
GlucuronidationUGT1A1, UGT1A4, UGT2B15Glucuronide conjugatesInactive; enhances excretion

The carbonyl reduction of lumateperone’s ketone group by AKR isoforms (AKR1C1, 1B10, 1C4) is the first metabolic step, forming the alcohol metabolite ICI200131. This reaction is critical for modulating the drug’s pharmacokinetics .

Enzymatic Contributions to Metabolism

Lumateperone’s metabolism involves a diverse array of enzymes:

Enzyme ClassSpecific IsoformsRole in Metabolism
Cytochrome P450CYP3A4, CYP2C8, CYP1A2N-desmethylation and oxidation
Aldo-keto reductaseAKR1C1, AKR1B10, AKR1C4Carbonyl reduction
Uridine glucuronosyltransferaseUGT1A1, UGT1A4, UGT2B15Phase II glucuronidation

CYP3A4 is the dominant enzyme responsible for generating the N-desmethyl metabolites IC200161 and IC200565, which retain pharmacological activity .

Metabolite Pharmacokinetics

Key pharmacokinetic parameters for lumateperone and its metabolites:

ParameterLumateperoneICI200131IC200161
Half-life (hours)13–1820–2118–22
Protein Binding (%)97.4>90>90
Excretion RouteFeces (29%), Urine (58%)Feces/Urine (conjugated)Feces/Urine (conjugated)

Lumateperone’s metabolites are predominantly excreted as glucuronide conjugates, with <1% of the parent drug excreted unchanged .

Drug-Drug Interactions

Lumateperone’s metabolism is sensitive to CYP3A4 modulators:

  • Inducers (e.g., carbamazepine) : Reduce lumateperone exposure by up to 50%, necessitating dose adjustments .

  • Inhibitors (e.g., ketoconazole) : Increase lumateperone exposure by 2.5-fold, requiring monitoring .

No significant inhibition of CYP450 enzymes by lumateperone or its metabolites has been observed .

Structural Insights

The chemical structure of lumateperone (C₂₄H₂₈FN₃O) features a tetracyclic core with a fluorophenyl group and a ketone side chain. Reduction of the ketone to an alcohol (ICI200131) and N-desmethylation are the primary modifications driving its metabolic fate .

text
Lumateperone Structure Highlights: - Tetracyclic backbone: Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline - Substituents: 4-Fluorophenyl, methyl group, ketone side chain - Molecular Weight: 393.5 g/mol [3][5]

Applications De Recherche Scientifique

Caplyta has a wide range of scientific research applications, including:

Propriétés

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIHACBCFLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caplyta
Reactant of Route 2
Caplyta
Reactant of Route 3
Caplyta
Reactant of Route 4
Reactant of Route 4
Caplyta
Reactant of Route 5
Caplyta
Reactant of Route 6
Caplyta

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.